molecular formula C18H19NO3S2 B043176 rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate CAS No. 136310-66-2

rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate

Cat. No.: B043176
CAS No.: 136310-66-2
M. Wt: 361.5 g/mol
InChI Key: WUOOUIFCFAXEKJ-PBWFPOADSA-N
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Description

Tiotropium EP Impurity D, also known by its chemical name (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a reference standard used in pharmaceutical research. It is an impurity associated with Tiotropium, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiotropium EP Impurity D involves multiple steps, including the formation of the bicyclic structure and the attachment of the dithiophen-2-ylacetate group. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically provided by suppliers like SynZeal and Clearsynth .

Industrial Production Methods

Industrial production of Tiotropium EP Impurity D follows stringent regulatory guidelines to ensure the purity and quality of the compound. The production process involves the use of high-quality reagents and controlled reaction conditions to achieve the desired impurity profile .

Chemical Reactions Analysis

Types of Reactions

Tiotropium EP Impurity D can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tiotropium EP Impurity D has several scientific research applications, including:

    Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for Tiotropium and its impurities.

    Quality Control: The compound is used in quality control processes to ensure the purity and consistency of Tiotropium formulations.

    Method Validation: It is employed in method validation studies to establish the accuracy and precision of analytical techniques.

    Stability Studies: The compound is used in stability studies to assess the stability of Tiotropium under various conditions .

Mechanism of Action

Tiotropium EP Impurity D, being an impurity, does not have a direct mechanism of action like Tiotropium. Tiotropium itself acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation. This action helps in the management of COPD and asthma by reducing bronchoconstriction and mucus secretion .

Comparison with Similar Compounds

Similar Compounds

    Tiotropium EP Impurity A: (CAS No. 4746-63-8)

    Tiotropium EP Impurity B: (CAS No. 136310-64-0)

    Tiotropium EP Impurity C: (CAS No. 136310-95-7)

    Tiotropium EP Impurity E: (CAS No. 26447-85-8)

    Tiotropium EP Impurity F: (CAS No.

Uniqueness

Tiotropium EP Impurity D is unique due to its specific chemical structure, which includes the dithiophen-2-ylacetate group. This structural feature distinguishes it from other impurities and contributes to its specific properties and behavior in analytical applications .

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOOUIFCFAXEKJ-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120860
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136310-66-2
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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